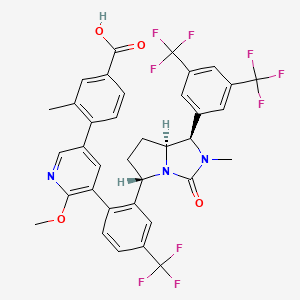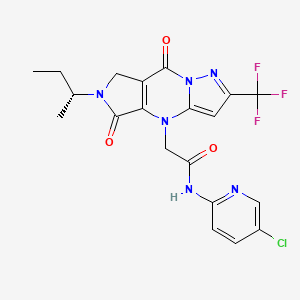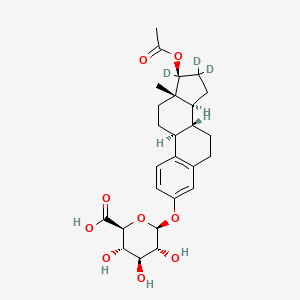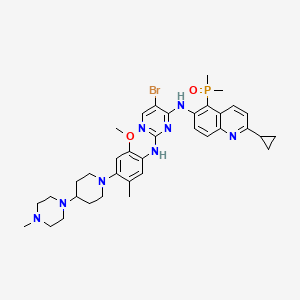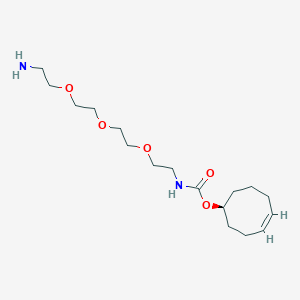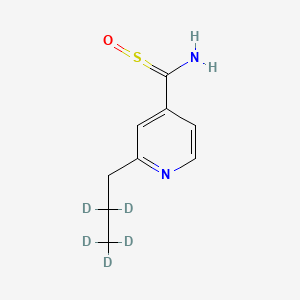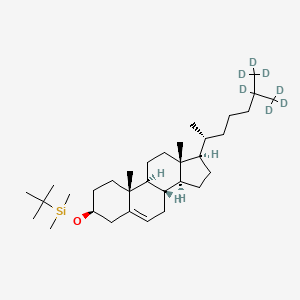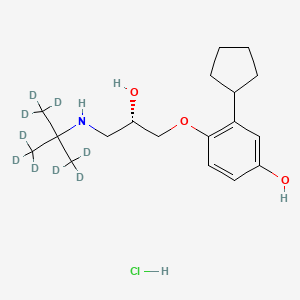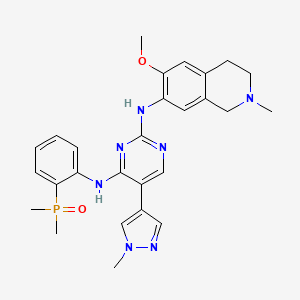
Hpk1-IN-19
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hematopoietic Progenitor Kinase 1 Inhibitor 19 (Hpk1-IN-19) is a small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase involved in the regulation of immune responses. HPK1 is predominantly expressed in hematopoietic cells and plays a crucial role in negatively regulating T-cell receptor and B-cell receptor signaling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-19 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. . The final step typically involves purification through column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize impurities. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Hpk1-IN-19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
科学研究应用
Hpk1-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HPK1 in various biochemical pathways.
Biology: Investigated for its effects on immune cell signaling and function.
Medicine: Explored as a potential therapeutic agent in immuno-oncology to enhance anti-tumor immune responses.
Industry: Utilized in the development of novel immunotherapeutic strategies and drug discovery.
作用机制
Hpk1-IN-19 exerts its effects by inhibiting the kinase activity of HPK1. This inhibition leads to the activation of T-cells and B-cells by preventing the phosphorylation of downstream signaling molecules such as SLP-76. The compound enhances the immune response against tumors by promoting T-cell activation and proliferation . The molecular targets and pathways involved include the T-cell receptor signaling pathway and the MAP4K family of kinases .
相似化合物的比较
Similar Compounds
BB3008: Another potent HPK1 inhibitor with similar immuno-oncology applications.
Compound K: A selective HPK1 inhibitor known for its efficacy in enhancing T-cell responses.
FB849: An HPK1 inhibitor investigated for its potential in treating gynecologic malignancies.
Uniqueness of Hpk1-IN-19
This compound stands out due to its high selectivity and potency in inhibiting HPK1. It has shown promising results in preclinical studies, demonstrating significant anti-tumor immune responses and minimal off-target effects . Its unique chemical structure and optimized pharmacokinetic properties make it a valuable candidate for further development in immuno-oncology .
属性
分子式 |
C27H32N7O2P |
|---|---|
分子量 |
517.6 g/mol |
IUPAC 名称 |
4-N-(2-dimethylphosphorylphenyl)-2-N-(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-(1-methylpyrazol-4-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C27H32N7O2P/c1-33-11-10-18-13-24(36-3)23(12-19(18)16-33)31-27-28-15-21(20-14-29-34(2)17-20)26(32-27)30-22-8-6-7-9-25(22)37(4,5)35/h6-9,12-15,17H,10-11,16H2,1-5H3,(H2,28,30,31,32) |
InChI 键 |
AZENVIBXSMLBQC-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=CC(=C(C=C2C1)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)C5=CN(N=C5)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



